4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a synthetic compound characterized by a unique spirocyclic structure that features an oxa and diaza moiety. This compound belongs to a broader class of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which have garnered attention due to their potential pharmacological properties. The presence of a fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry.
The chemical reactivity of 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can be attributed to its functional groups, which can undergo various reactions typical for amides and ethers. For instance:
Research indicates that 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one exhibits dual activity as a ligand for both the sigma receptor and the mu-opioid receptor. These receptors are implicated in various physiological processes, including pain modulation and mood regulation. Compounds with such dual activity are of significant interest for developing analgesics with reduced side effects compared to traditional opioids .
The synthesis of 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves multi-step organic reactions. Common methods include:
The primary applications of 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one lie in pharmacology and medicinal chemistry:
Interaction studies have demonstrated that 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one binds effectively to sigma and mu-opioid receptors, suggesting its potential as a dual-action therapeutic agent. These studies typically involve radiolabeled ligands and receptor binding assays to quantify affinity and efficacy at these targets .
Several compounds share structural similarities with 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, which can be compared based on their pharmacological profiles:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 4-Phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | Structure | No fluorine substitution | Mu-opioid receptor activity |
| 9-(4-Bromo-3-chloro-2-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one | - | Bromine and chlorine substitutions | Enhanced sigma receptor affinity |
| 12-Ethyl-8-[2-(2-amino-thiazol)] | - | Contains thiazole ring | Potential anti-inflammatory properties |
The uniqueness of 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one lies in its specific combination of fluorine substitution on the phenyl ring and its dual receptor activity, which may offer advantages in terms of potency and selectivity compared to other similar compounds.
The IUPAC name 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one systematically describes its architecture:
The molecular formula is C₁₄H₁₇FN₂O₂ (molecular weight: 264.29 g/mol), with a polar surface area of 42 Ų and a LogP of 0.44, suggesting moderate hydrophilicity. Key structural parameters include:
| Property | Value |
|---|---|
| Rotatable bonds | 1 |
| Hydrogen bond donors | 1 |
| Hydrogen bond acceptors | 3 |
| Rings | 3 (2 cyclohexane + benzene) |
The spirocyclic framework imposes conformational rigidity, which is critical for receptor-binding selectivity.
While direct NMR data for this compound is limited, analogous spiro derivatives exhibit distinct patterns:
The IR spectrum features:
Electrospray ionization (ESI) MS shows a molecular ion peak at m/z 264.1 ([M]⁺), with fragmentation pathways involving loss of the fluorophenyl group (-95 Da) and cleavage of the spiro ring.
No published X-ray structures of this specific compound exist. However, related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives adopt a chair-boat conformation in the spiro rings, stabilized by intramolecular hydrogen bonding between the oxa oxygen and proximal NH groups. The fluorophenyl group typically occupies an equatorial position to minimize steric strain.
Density Functional Theory (DFT) calculations on similar spiro compounds reveal: